2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)-

描述

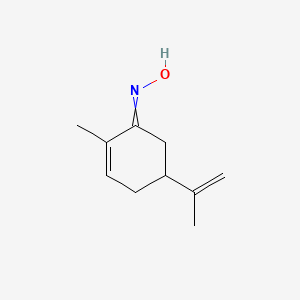

The compound 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)- (IUPAC name) is an oxime derivative of a substituted cyclohexenone. It is also referred to as (E)-(±)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime or stereo-MVOX in abbreviated form . Its molecular formula is C₁₀H₁₅NO, with a molar mass of 165.23 g/mol . Structurally, it features a cyclohexenone backbone substituted with a methyl group at position 2, a 1-methylethenyl (isopropenyl) group at position 5, and an oxime functional group (=N-OH) replacing the ketone oxygen at position 1. The (1E) designation indicates the trans configuration of the oxime group relative to the cyclohexenone ring .

This compound is closely related to l-Carvone (CAS 6485-40-1), a monoterpene ketone used as a biopesticide, which shares the same cyclohexenone core but lacks the oxime group .

属性

IUPAC Name |

N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAADLZWSUDMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=NO)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885497 | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31198-76-2, 55658-55-4, 2051-55-0 | |

| Record name | 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31198-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Oximation of 2-Methyl-5-(1-Methylethenyl)-2-Cyclohexen-1-One

The most straightforward route involves the oximation of 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one (1 ) with hydroxylamine or its salts. This method is widely reported in industrial and laboratory settings due to its simplicity and high yields under optimized conditions.

Reaction Mechanism and Stoichiometry

Hydroxylamine (NH$$_2$$OH) reacts with the ketone group of 1 in a nucleophilic addition-elimination sequence. The reaction proceeds via a two-step mechanism:

- Nucleophilic attack : Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Proton transfer and dehydration : The intermediate loses water to yield the oxime.

The general stoichiometry requires a 1:1 molar ratio of ketone to hydroxylamine, though excess hydroxylamine (1.2–1.5 equivalents) is often used to drive the reaction to completion.

Enantioselective Synthesis via Chiral Auxiliaries

While the (1E)-configured oxime is typically obtained as the major product, enantioselective methods are critical for pharmaceutical applications requiring high optical purity.

Asymmetric Oximation Using Chiral Amines

A modified protocol employs chiral amines to induce asymmetry during oximation:

Industrial-Scale Optimization and Impurity Control

Large-scale production requires addressing byproduct formation and reaction efficiency. Key findings from industrial studies include:

Byproduct Analysis

Common impurities identified during oximation and Beckmann rearrangement include:

Process Optimization Parameters

Advanced Analytical Characterization

Post-synthesis analysis ensures compliance with quality standards:

Spectroscopic Data

Chromatographic Purity Assessment

- HPLC Conditions :

- Column: C18 (250 × 4.6 mm)

- Mobile phase: Acetonitrile-water (70:30)

- Retention time: 8.2 minutes.

化学反应分析

Types of Reactions

5-Isopropenyl-2-methyl-cyclohex-2-enone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted oxime derivatives.

科学研究应用

The compound "2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime" has the CAS number 31198-76-2 . It is also known as p-Mentha-6,8-dien-2-one, oxime .

Chemical Properties

- Molecular Formula:

- Molecular Weight: 165.23200 g/mol

- Density: 1 g/cm³

- Boiling Point: 279°C at 760 mmHg

- Flash Point: 164.1°C

Applications

While specific applications for "2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime" are not detailed in the provided search results, the search results provide information about the applications of related compounds such as oximes and cyclohexenones:

-

(1E)-2-phenyl-1-(2-thienyl)ethanone oxime: This compound, belonging to the class of oxime ethers, has garnered attention for diverse biological activities.

- Antibacterial Activity: Oxime ethers have demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.06 µg/mL to >128 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

-

Antifungal Activity: Oxime derivatives have shown promising antifungal activity against fungal strains like Candida albicans and Aspergillus niger, comparable to established antifungal agents like fluconazole.

Compound Fungal Strain MIC (µg/mL) 5c C. albicans 0.001 5b A. niger 8 5b T. rubrum 2 -

Anti-inflammatory Activity: Certain oxime derivatives inhibited the release of pro-inflammatory cytokines, showcasing their potential as anti-inflammatory agents.

Compound Inhibition (%) at 50 µM Compound A 93.80 Compound B 90.21

-

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride: Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

-

Antitumor Activity: Compounds containing oxadiazole moieties have demonstrated promising results in inhibiting cancer cell proliferation.

Compound Cell Line IC50 (µM) Reference Compound A A431 (human epidermoid carcinoma) 1.98 ± 1.22 Compound B HT29 (human colon cancer) < 2.0

-

Antitumor Activity: Compounds containing oxadiazole moieties have demonstrated promising results in inhibiting cancer cell proliferation.

- Agarwood incense smoke: Agarwood incense smoke showed anti-inflammatory activities by inhibiting lipopolysaccharide- (LPS-) induced TNF-α and IL-1α release in RAW264.7 cells .

作用机制

The mechanism of action of 5-Isopropenyl-2-methyl-cyclohex-2-enone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may also act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Structural Modifications and Reactivity: The oxime group in the target compound introduces hydrogen-bonding capability and nucleophilicity, distinguishing it from l-Carvone (a ketone). Compared to 4-methylpentan-2-one oxime, the cyclohexenone backbone provides rigidity and conjugated double bonds, which influence UV absorption and stability .

Stereochemical Diversity :

- The (1E)-configuration of the oxime group is critical for biological activity. For example, sethoxydim (a herbicide) relies on its oxime stereochemistry for target specificity . Stereoisomers of the target compound (e.g., CAS 2051-55-0, (E)-(+)-S-Carvoneoxime) may exhibit divergent bioactivities .

Physicochemical Properties :

- The hydroxymethyl-substituted analog (CAS 88991-95-1) has a higher molar mass (180.24 vs. 165.23) and increased hydrophilicity due to the -CH₂OH group, making it more soluble in polar solvents .

- l-Carvone ’s lower molar mass (150.22) and lack of oxime result in higher volatility, suitable for fragrance applications .

Toxicity and Safety: Unlike 4-methylpentan-2-one oxime (classified as Acute Tox.

l-Carvone’s established use as a biopesticide highlights the agrochemical relevance of this structural class .

生物活性

2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, (1E)- is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 499-71-8

- LogP : 1.5567 (indicating moderate lipophilicity)

Antidepressant Effects

Recent studies have highlighted the potential antidepressant activity of oxime derivatives, including 2-Cyclohexen-1-one oxime. In an evaluation using animal models such as the forced swimming test (FST) and tail suspension test (TST), this compound demonstrated a significant reduction in immobility time, suggesting an antidepressant effect comparable to standard treatments like fluoxetine .

Neuroprotective Properties

Oximes have been shown to exhibit neuroprotective effects. Research indicates that compounds similar to 2-Cyclohexen-1-one oxime can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety disorders .

Antimicrobial Activity

In vitro studies have also reported antimicrobial properties associated with oxime derivatives. For example, a study found that certain oximes exhibit inhibitory effects against various bacterial strains, suggesting their potential use as antimicrobial agents .

Case Studies

The antidepressant mechanism of 2-Cyclohexen-1-one oxime is believed to involve:

常见问题

Q. What are the recommended synthetic routes for preparing (1E)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime?

The oxime derivative can be synthesized via nucleophilic addition of hydroxylamine to the ketone group of the parent compound, 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one (a carvone analog). Key steps include:

- Reaction conditions : Use hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux, with pH adjustment to ~4–5 using sodium acetate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the oxime. Monitor reaction progress via TLC or FT-IR for the disappearance of the carbonyl peak (~1670 cm⁻¹) .

Q. How can researchers characterize the stereochemical configuration of the (1E)-oxime isomer?

- Spectroscopic methods :

- ¹H NMR : The E-configuration of the oxime is confirmed by the absence of coupling between the oxime proton (N–OH) and adjacent protons, as well as characteristic deshielding of the imine proton (~8–10 ppm).

- X-ray crystallography : Resolves spatial arrangement definitively but requires high-purity crystals.

- Chromatography : Chiral HPLC with a cellulose-based column can separate E/Z isomers using a hexane/isopropanol mobile phase .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (synergistic irritant potential noted in carvone derivatives).

- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent aerosolization .

Advanced Research Questions

Q. How does the stereochemistry of the oxime influence its biological activity in antimicrobial assays?

The E-configuration may enhance hydrogen-bonding interactions with microbial enzymes (e.g., cytochrome P450).

- Experimental design : Compare MIC (Minimum Inhibitory Concentration) values of E vs. Z isomers against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic insight : Perform molecular docking studies with bacterial target proteins (e.g., enoyl-ACP reductase) to assess binding affinity differences .

Q. What analytical challenges arise in quantifying trace impurities of this oxime in complex matrices (e.g., plant extracts)?

- Matrix interference : Co-eluting terpenoids (e.g., limonene) can mask the oxime signal.

- Solutions :

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies may arise from varying experimental conditions (e.g., heating rate, atmosphere).

Q. What role does the (1E)-oxime play in asymmetric catalysis or chiral synthesis?

The oxime’s rigid cyclohexenone backbone can act as a chiral auxiliary or ligand.

- Case study : Coordinate with transition metals (e.g., Pd or Rh) to catalyze asymmetric hydrogenation of α,β-unsaturated ketones.

- Optimization : Screen solvents (e.g., THF vs. DCM) and counterions (e.g., BF₄⁻ vs. PF₆⁻) to improve enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。